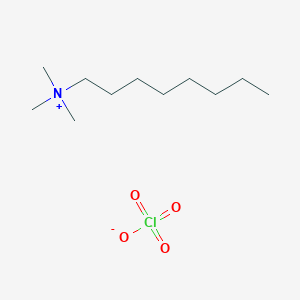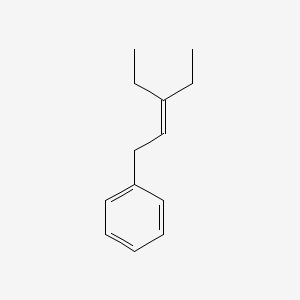
Benzene, (3-ethyl-2-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-ethyl-2-pentenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-ethyl-2-pentenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Benzene, (3-ethyl-2-pentenyl)- involves the Grignard reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-ethyl-2-pentene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of Benzene, (3-ethyl-2-pentenyl)- often involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Applications De Recherche Scientifique
Chemistry: Benzene, (3-ethyl-2-pentenyl)- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of Benzene, (3-ethyl-2-pentenyl)-. These studies focus on its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances, dyes, and polymers. Its aromatic nature and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Benzene, (3-ethyl-2-pentenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons facilitate these reactions, allowing the compound to form stable intermediates and products . The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
- Benzene, (3-ethyl-2-butenyl)-
- Benzene, (3-ethyl-2-hexenyl)-
- Benzene, (3-ethyl-2-propenyl)-
Comparison: Benzene, (3-ethyl-2-pentenyl)- is unique due to the specific positioning and length of its alkyl substituent. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to Benzene, (3-ethyl-2-butenyl)-, the additional carbon in the pentenyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior .
Propriétés
Numéro CAS |
134165-97-2 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3-ethylpent-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(4-2)10-11-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3 |
Clé InChI |
GTMNROCFJMBFPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCC1=CC=CC=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
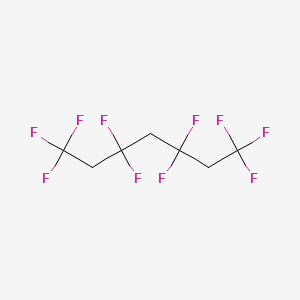
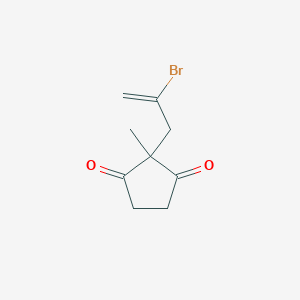
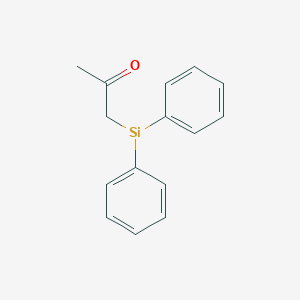
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
